molecular formula C9H8BrClO B1448608 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol CAS No. 1691720-00-9

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Cat. No. B1448608
CAS RN: 1691720-00-9
M. Wt: 247.51 g/mol
InChI Key: BNJJZRJEDPWNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol” is a chemical compound with the molecular formula C9H8BrClO . It has a molecular weight of 247.52 . The compound appears as a yellow to brown liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8BrClO/c10-7-5-6 (1-2-8 (7)11)9 (12)3-4-9/h1-2,5,12H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a yellow to brown liquid . It has a molecular weight of 247.52 . The compound should be stored in a refrigerator .

Scientific Research Applications

Crystal Structure Analysis

The study of the crystal structure of related compounds, such as cyproconazole, reveals insights into the molecular arrangements and interactions that could be relevant for understanding the physical properties and reactivity of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol. Cyproconazole's analysis showed two enantiomeric pairs forming columns along the a-axis through hydrogen bonds and weak C—H⋯π interactions, which might suggest similar structural features or reactivity patterns for the compound of interest (Kang et al., 2015).

Anticancer and Antituberculosis Activity

Research on derivatives of cyclopropyl compounds, similar to this compound, indicates potential anticancer and antituberculosis applications. A study on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates demonstrated significant in vitro anticancer and antituberculosis activities, suggesting that structural analogs or modifications of this compound could offer therapeutic benefits (Mallikarjuna et al., 2014).

Synthetic Applications

The reactivity of cyclopropyl compounds with various reagents opens pathways for the synthesis of complex molecules. For instance, the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride to afford ring-opened products with adjacent chlorine atoms indicates a method that could potentially be applied to synthesize derivatives of this compound for further scientific study or industrial application (Garve et al., 2014).

Enantioseparation and Purity Analysis

Capillary electrophoresis has been used to determine the enantiomeric purity of compounds obtained from asymmetry synthesis, which is crucial for the development of enantiopure drugs and chemicals. This technique could be applicable for analyzing the purity of this compound and its derivatives, enhancing the quality of research and development in pharmaceutical and chemical industries (Jinyue, 2011).

Safety and Hazards

The safety information available indicates that “1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-7-5-6(1-2-8(7)11)9(12)3-4-9/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJJZRJEDPWNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.